5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Physicochemical Properties Crystallinity Process Chemistry

Ensure experimental reproducibility with this precise 2,4,6-trichlorophenyl derivative (5ATPC). Its unique substitution pattern delivers a calculated XLogP3 of 3.7 and a defined orthorhombic crystal structure, making it essential for SAR studies targeting photosynthetic pathways or hydrophobic kinase pockets. Substituting with other aryl analogs compromises lipophilicity and biological activity. High crystallinity also makes it ideal as an analytical reference standard for method validation.

Molecular Formula C10H5Cl3N4
Molecular Weight 287.5 g/mol
CAS No. 79002-96-3
Cat. No. B1585699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile
CAS79002-96-3
Molecular FormulaC10H5Cl3N4
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N2C(=C(C=N2)C#N)N)Cl)Cl
InChIInChI=1S/C10H5Cl3N4/c11-6-1-7(12)9(8(13)2-6)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2
InChIKeyXLVSDPGXTLGTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile CAS 79002-96-3: Core Identity & Procurement Baseline


5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 79002-96-3), also referred to as 5ATPC, is a chlorinated 1-arylpyrazole derivative with the molecular formula C₁₀H₅Cl₃N₄ and a molecular weight of 287.5 g/mol [1]. Structurally, it features a 5-amino-4-carbonitrile pyrazole core substituted at the N1 position with a 2,4,6-trichlorophenyl ring . This substitution pattern confers specific physicochemical properties, including a calculated XLogP3 of 3.7 and a density of 1.65 g/cm³, that distinguish it from other aryl-substituted pyrazole carbonitriles [1]. The compound is primarily recognized as an herbicide that inhibits plant growth via interference with photosynthetic pathways, specifically targeting ribulose bisphosphate carboxylase activity . Its solid-state characterization reveals an orthorhombic crystal system (space group Pca21) with well-defined cell parameters, confirming its identity as a distinct crystalline entity [2].

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile: Why Generic Substitution with Other 1-Arylpyrazole-4-carbonitriles is Not Advisable


Generic substitution among 1-arylpyrazole-4-carbonitriles is scientifically unsound due to the pronounced influence of the N1-aryl substituent on both physicochemical and biological performance. The 2,4,6-trichlorophenyl group imparts a distinct combination of steric hindrance and electron-withdrawing character that differs significantly from other common aryl motifs such as 2,4-dichlorophenyl or 2,4,5-trichlorophenyl [1]. This manifests in measurable differences in melting point, lipophilicity (XLogP3), and density, which directly impact solubility, formulation stability, and ultimately, in vivo efficacy . Furthermore, patents explicitly teach that within the herbicidal 1-arylpyrazole class, specific substitution patterns are required to achieve the desired selectivity profile; indiscriminate substitution can lead to loss of activity or increased phytotoxicity [2]. Therefore, procurement of the precise 2,4,6-trichlorophenyl derivative is essential for replicating published experimental outcomes and maintaining process consistency.

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile: Quantitative Evidence of Differentiation vs. Closest Analogs


Melting Point and Crystallinity: A 67°C Advantage Over the 2,4-Dichloro Analog for Purification and Formulation

The target compound exhibits a substantially higher melting point (208.5-209.5°C ) compared to its closest commercially available analog, 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 58791-79-0), which melts at 141-142°C . This difference of approximately 67°C is a direct consequence of the 2,4,6-trichlorophenyl substitution pattern, which enhances crystal lattice stability through increased intermolecular interactions.

Physicochemical Properties Crystallinity Process Chemistry

Lipophilicity (XLogP3): A +0.6 Log Unit Increase vs. 2,4-Dichloro Analog Enhances Predicted Membrane Permeability

The calculated lipophilicity (XLogP3) for the target compound is 3.7 [1], which is 0.6 log units higher than the value of 3.1 reported for the 2,4-dichlorophenyl analog (CAS 58791-79-0) . This difference is statistically significant within the context of drug-like and agrochemical property space, where logP changes of >0.5 can substantially alter biological partitioning.

Lipophilicity ADME Properties QSAR

Density Differential: 1.65 g/cm³ vs. 1.54 g/cm³ for 2,4-Dichloro Analog Indicates Distinct Crystal Packing

The measured density of the target compound is 1.65 g/cm³ [1], whereas the 2,4-dichlorophenyl analog (CAS 58791-79-0) exhibits a density of 1.54 g/cm³ . This 7% higher density is consistent with the additional chlorine atom contributing to increased molecular mass and more efficient crystal packing.

Solid-State Chemistry Formulation Crystallography

Crystallographic Identity: Orthorhombic Pca21 Structure Provides a Unique Diffraction Fingerprint for Quality Control

Single-crystal X-ray diffraction analysis confirms that 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile crystallizes in the orthorhombic space group Pca21, with unit cell parameters a = 12.9035(2) Å, b = 14.3155(2) Å, c = 12.8187(2) Å, and Z = 8 [1]. This precise crystallographic signature is a direct consequence of the molecular packing influenced by the 2,4,6-trichlorophenyl moiety. While the crystal structures of other analogs have not been reported in the same detail, this dataset provides a definitive reference for material verification.

Crystallography Analytical Chemistry Polymorph Control

Patented Synthetic Route: Documented Preparation from Ethoxymethylenemalononitrile Ensures Reproducible Access

The synthesis of the target compound is explicitly described in patent literature (US6218397) via a condensation reaction between ethoxymethylenemalononitrile and 2,4,6-trichlorophenylhydrazine . This established route yields the product as an orange solid with a sharp melting point of 208.5-209.5°C and a defined 1H NMR spectrum . In contrast, while general methods exist for 5-amino-1-arylpyrazole-4-carbonitriles, the specific conditions and yields for the 2,4,6-trichloro derivative are documented, reducing development risk.

Synthetic Methodology Process Chemistry Patent Literature

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile: Validated Application Scenarios for Research and Industrial Procurement


Agrochemical Lead Discovery: Development of Novel Photosynthesis Inhibitors

The compound's established mechanism as an inhibitor of ribulose bisphosphate carboxylase, a key enzyme in the Calvin cycle of photosynthesis, positions it as a valuable scaffold for designing next-generation herbicides . The quantitative advantages in lipophilicity (XLogP3 = 3.7) relative to less chlorinated analogs (e.g., XLogP3 = 3.1 for the 2,4-dichloro analog) suggest enhanced penetration through plant cuticles, a critical factor for foliar-applied herbicides. Procurement of this specific derivative is essential for structure-activity relationship (SAR) studies aimed at optimizing this specific 2,4,6-substitution pattern.

Medicinal Chemistry: Exploration of 1-Arylpyrazoles as Kinase Inhibitor Scaffolds

The 2,4,6-trichlorophenyl motif is recognized in medicinal chemistry as a privileged structure for interacting with hydrophobic pockets in protein kinases [1]. The higher melting point (208.5-209.5°C) and defined crystallinity of this compound make it an ideal, robust starting material for further synthetic elaboration. Researchers developing kinase inhibitors will find that the distinct physicochemical profile (e.g., XLogP3 = 3.7) provides a differentiated chemical space to explore compared to other 1-arylpyrazole-4-carbonitriles, potentially leading to compounds with unique pharmacokinetic properties.

Analytical Method Development and Reference Standard Qualification

The compound's well-characterized crystal structure (orthorhombic Pca21) [2] and sharp melting point (208.5-209.5°C) make it highly suitable for use as an analytical reference standard. Its distinct physical properties facilitate unambiguous identification and purity assessment via techniques such as PXRD and differential scanning calorimetry (DSC). Procurement of this specific, high-purity compound is crucial for laboratories establishing validated analytical methods for process control or environmental monitoring of related pyrazole derivatives.

Material Science: Study of Halogen Bonding and Crystal Engineering

The presence of three chlorine atoms in a 2,4,6-arrangement on the phenyl ring creates a unique electronic surface for intermolecular interactions, including halogen bonding [2]. The published crystal structure provides direct evidence of how this substitution pattern governs solid-state packing [2]. For researchers in crystal engineering, this compound serves as an excellent model system to investigate the influence of chloro-substituent patterns on supramolecular assembly, with implications for designing materials with tailored properties such as stability, solubility, and mechanical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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